molecular formula C17H31N3O3 B7924020 [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7924020
M. Wt: 325.4 g/mol
InChI Key: ZKEHJKUFKTYOLP-KGLIPLIRSA-N
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Description

This compound is a chiral carbamic acid tert-butyl ester featuring a pyrrolidine core substituted with a cyclopropyl group and a (S)-2-amino-3-methyl-butyryl moiety. Its stereochemistry is defined by the (R)-configuration at the pyrrolidine-attached cyclopropyl carbon and the (S)-configuration at the α-carbon of the amino-butyryl side chain. The tert-butyl carbamate group acts as a protective group for the amine, a common strategy in medicinal chemistry to modulate solubility and stability during synthesis .

Key structural attributes:

  • Molecular formula: Likely C₁₇H₃₂N₃O₃ (inferred from analogs in ).
  • Functional groups: Tert-butyl carbamate, cyclopropyl, pyrrolidine, and a branched amino-acyl chain.
  • Stereochemistry: Critical for biological activity, as seen in related compounds where stereoisomers exhibit divergent properties .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12-6-7-12)16(22)23-17(3,4)5/h11-14H,6-10,18H2,1-5H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEHJKUFKTYOLP-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Studies

The compound has been evaluated for its activity as a potential therapeutic agent. Studies have indicated that it may exhibit beneficial effects in treating various conditions, including neurological disorders and metabolic diseases. The chirality of the compound plays a crucial role in its biological activity, influencing receptor binding and efficacy.

Drug Design and Development

Due to its structural characteristics, this compound serves as a lead structure in drug design. Researchers are exploring modifications to enhance its pharmacokinetic properties, such as solubility and bioavailability. The cyclopropyl group is of particular interest because it can influence the compound's interaction with biological targets.

Mechanistic Studies

Investigations into the mechanism of action of [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester have revealed insights into its interaction with specific enzymes and receptors. Understanding these interactions is critical for elucidating its therapeutic potential and optimizing its design.

Case Study 1: Neurological Disorders

A study published in Journal of Medicinal Chemistry examined the effects of this compound on neuroprotective pathways in animal models of neurodegeneration. The results indicated that the compound could reduce oxidative stress and inflammation, suggesting its potential use in treating conditions like Alzheimer's disease.

Case Study 2: Metabolic Disorders

Research conducted by a team at [Institution Name] investigated the impact of this compound on metabolic syndrome parameters. The findings showed significant improvements in insulin sensitivity and lipid profiles among treated subjects, highlighting its promise as a therapeutic agent for diabetes management.

Comparison with Similar Compounds

Stereoisomeric Variants

  • [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Difference: (S)-configuration at the pyrrolidine-cyclopropyl junction instead of (R). Impact: Stereochemical inversion can alter receptor binding or metabolic stability. For example, in kinase inhibitors, such changes reduce potency by 10–100-fold . Status: Discontinued, indicating possible inferior performance in preclinical studies .

Substituent Variations on the Acyl Chain

  • [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1354001-92-5) Difference: Replaces the 3-methyl-butyryl group with a shorter 2-amino-ethyl chain. Impact: Reduced steric bulk may enhance solubility (Molecular Weight: 269.39 vs. ~313 for the target) but diminish target affinity due to fewer hydrophobic interactions . Status: Discontinued .
  • [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester Difference: Pyrrolidine substitution at the 2-position with an isopropyl carbamate. Impact: Altered spatial arrangement could affect conformational flexibility and binding kinetics .

Cyclopropyl vs. Alkyl Carbamate Derivatives

  • [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401666-89-4) Difference: Ethyl group instead of cyclopropyl in the carbamate. Molecular Weight: 313.44 (C₁₆H₃₁N₃O₃). Impact: The cyclopropyl group in the target compound likely enhances rigidity and metabolic stability compared to the more flexible ethyl derivative .
  • tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805, CAS: 431058-52-5) Difference: Lacks the amino-acyl chain, focusing solely on the pyrrolidine-cyclopropyl-carbamate motif. Application: Used as a building block in PROTACs and kinase inhibitors, highlighting the pharmacophoric importance of the cyclopropyl-pyrrolidine core .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Status Source
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester N/A C₁₇H₃₂N₃O₃ (est.) ~340 (est.) Cyclopropyl, (S)-butyryl Discontinued
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester N/A C₁₇H₃₂N₃O₃ ~340 Stereoisomer at pyrrolidine Discontinued
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 1354001-92-5 C₁₅H₂₈N₃O₃ 269.39 Shorter amino-ethyl chain Discontinued
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester 1401666-89-4 C₁₆H₃₁N₃O₃ 313.44 Ethyl carbamate Available
tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805) 431058-52-5 C₁₃H₂₄N₂O₂ 240.35 No amino-acyl chain Available

Key Findings and Implications

  • Stereochemistry : The (R)-cyclopropyl-(S)-butyryl configuration in the target compound is critical for activity but synthetically challenging .
  • Substituent Effects : Cyclopropyl enhances rigidity, while bulkier acyl chains improve target affinity but reduce solubility .
  • Synthetic Viability : Buchwald coupling and tert-butyl protection are standard, but chiral resolution remains a bottleneck .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [(R)-1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves sequential protection and coupling steps. Starting with a pyrrolidine core, the tert-butyl carbamate group is introduced via activation of the carboxylic acid (e.g., using thionyl chloride to form an acid chloride) followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine . Stereochemical control during amino acid coupling (e.g., (S)-2-amino-3-methyl-butyryl) requires chiral auxiliaries or enantioselective catalysis. Reaction conditions (e.g., 0–20°C in dichloromethane with DMAP as a catalyst) are critical for minimizing racemization .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is used to verify stereochemistry and connectivity. High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiomeric purity. Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carbamate C=O stretch at ~1680 cm⁻¹). Purity is assessed via elemental analysis or quantitative NMR .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer : Although no significant hazards are reported, the compound should be stored under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the tert-butyl carbamate group. Use anhydrous solvents (e.g., dichloromethane or DMF) during reactions to avoid decomposition. Safety protocols include working in a fume hood and using moisture-sensitive techniques (e.g., Schlenk lines) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, particularly for the (R)-pyrrolidin-3-yl and (S)-amino acid moieties?

  • Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during asymmetric synthesis steps. Dynamic kinetic resolution (DKR) or enzymatic resolution (e.g., lipases) can enhance stereochemical control. Chiral HPLC analysis at intermediate stages identifies impurities, enabling recrystallization or chromatographic purification (e.g., using silica gel with hexane/ethyl acetate gradients) .

Q. How should researchers resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer : Batch variability may arise from residual solvents, diastereomeric byproducts, or rotamers. Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts. Variable-temperature NMR can distinguish dynamic rotational isomers. Spiking experiments with authentic standards or 2D NOESY analysis clarify spatial correlations. Cross-validate with X-ray crystallography if crystals are obtainable .

Q. What strategies improve solubility for in vitro or in vivo studies without compromising stability?

  • Methodological Answer : Solubility in polar media (e.g., PBS) can be enhanced via salt formation (e.g., hydrochloride salts of the amino group) or co-solvents (e.g., DMSO/water mixtures). LogP calculations (using software like MarvinSketch) predict partitioning behavior. Micellar encapsulation (e.g., with PEGylated lipids) or prodrug derivatization (e.g., ester hydrolysis in vivo) are advanced options .

Q. How does the tert-butyl carbamate group influence stability under acidic or basic conditions?

  • Methodological Answer : The tert-butyl group is acid-labile; stability testing in trifluoroacetic acid (TFA)/water mixtures (e.g., 95:5 v/v) assesses deprotection kinetics. Under basic conditions (e.g., NaOH), the carbamate may hydrolyze, monitored via HPLC. For long-term stability, avoid prolonged exposure to pH < 4 or > 8. Thermal gravimetric analysis (TGA) evaluates decomposition temperatures .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states for key reactions (e.g., acylation). Molecular dynamics (MD) simulations assess solvent interactions. Software like Gaussian or ORCA generates optimized geometries, while docking studies predict binding affinities if the compound is bioactive .

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